molecular formula C9H10O5 B14162257 Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)- CAS No. 42085-50-7

Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)-

Katalognummer: B14162257
CAS-Nummer: 42085-50-7
Molekulargewicht: 198.17 g/mol
InChI-Schlüssel: PAFLSMZLRSPALU-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)- is a chemical compound with the molecular formula C₉H₁₀O₅. It is known for its presence in various plant species such as Salvia chinensis and Salvia miltiorrhiza . This compound is characterized by its three hydroxyl groups attached to the benzene ring, making it a trihydroxy derivative of benzenepropanoic acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)- typically involves the hydroxylation of benzenepropanoic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups to ensure selective hydroxylation. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of various fine chemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenepropanoic acid, alpha,3,4-trihydroxy-, (aS)- is unique due to its specific arrangement of hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

42085-50-7

Molekularformel

C9H10O5

Molekulargewicht

198.17 g/mol

IUPAC-Name

(2S)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14)/t8-/m0/s1

InChI-Schlüssel

PAFLSMZLRSPALU-QMMMGPOBSA-N

Isomerische SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)O)O)O

Kanonische SMILES

C1=CC(=C(C=C1CC(C(=O)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.